molecular formula C24H21BrN2O3 B10913422 methyl 5-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10913422
M. Wt: 465.3 g/mol
InChI Key: UUIFWALRDBMVRC-UHFFFAOYSA-N
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Description

METHYL 5-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a synthetic compound of interest due to its unique chemical structure and diverse potential applications in scientific research. Its complex molecular architecture is characterized by a fusion of furoate, pyrazole, and brominated aryl moieties, contributing to its distinctive chemical properties.

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available precursors such as 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole and 5-hydroxymethylfuroate.

  • Step-by-Step Synthesis: : The synthesis involves a series of reaction steps including bromination, methylation, and esterification, each requiring specific reagents and conditions.

  • Reaction Conditions: : The reactions are generally carried out under controlled temperatures (0°C to room temperature), with inert atmosphere (nitrogen or argon), and using solvents like dichloromethane, methanol, and acetonitrile.

Industrial Production Methods

While laboratory-scale synthesis is well-documented, industrial production may involve optimization for cost-effectiveness and scalability, incorporating high-yielding reaction steps and efficient purification techniques like recrystallization and column chromatography.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, forming corresponding oxidation products when treated with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions involving agents like lithium aluminum hydride can transform functional groups within the molecule, such as converting esters to alcohols.

  • Substitution: : The presence of bromine and aryl groups allows for various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide; carried out in solvents like water or acetonitrile, often under heated conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride; conducted in dry solvents like tetrahydrofuran or ether, under cooling (0°C to room temperature).

  • Substitution: : Nucleophiles like sodium azide, thiols; reactions often require catalysis by transition metals or base conditions.

Major Products Formed

Scientific Research Applications

  • Chemistry: : Used in the study of reaction mechanisms and development of new synthetic methodologies.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in materials science for developing new polymers and advanced materials with specific functional properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The brominated pyrazole moiety can modulate biochemical pathways by binding to active sites or altering protein function. These interactions are crucial for its pharmacological effects and are often studied using computational modeling and experimental assays.

Comparison with Similar Compounds

Compared to similar compounds, METHYL 5-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE stands out due to its unique structural combination of pyrazole and furoate. Similar compounds include:

  • Methyl 5-{[4-Chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-2-furoate: : Similar structure but with chlorine instead of bromine, resulting in different reactivity and biological activity.

  • Methyl 5-{[3,5-Di(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-2-furoate: : Lacks the halogen substitution, offering a comparison for studying the effect of halogens on activity.

Each of these compounds shares a common core structure but differs in substituent groups, influencing their respective chemical and biological properties.

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Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 5-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C24H21BrN2O3/c1-15-4-8-17(9-5-15)22-21(25)23(18-10-6-16(2)7-11-18)27(26-22)14-19-12-13-20(30-19)24(28)29-3/h4-13H,14H2,1-3H3

InChI Key

UUIFWALRDBMVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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